Paramyon - 604-92-2

Paramyon

Catalog Number: EVT-13896751
CAS Number: 604-92-2
Molecular Formula: C24H38I2N2
Molecular Weight: 608.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Paramylon is a unique carbohydrate, specifically a polysaccharide, that is primarily composed of linear β-1,3-glucan chains. This polymer is synthesized in the pyrenoids of Euglena species, where it serves as a storage form of carbohydrates, akin to starch. Paramylon granules are often found in the cytoplasm of these microalgae and can be visually identified under light microscopy as colorless or white particles. The structural configuration of paramylon allows it to self-organize into complex forms, such as triple helices, which contribute to its functional properties .

Source and Classification

Paramylon is predominantly derived from microalgae, particularly from the genus Euglena. The chloroplasts within these organisms contain chlorophyll, facilitating the conversion of light energy into chemical energy, which is stored as paramylon. The classification of paramylon falls under polysaccharides, specifically categorized as a storage polysaccharide due to its role in energy storage within algal cells .

Synthesis Analysis

Methods and Technical Details

The extraction and synthesis of paramylon involve several steps. Initially, Euglena biomass is mechanically disrupted using methods such as sonication or enzymatic treatments to release the granules. The most common solvents used for purification include polar solvents like acetone or ethanol, which help remove lipids and pigments from the biomass .

The extraction process can vary significantly among studies, but it generally includes:

  • Cell Disruption: Mechanical methods (e.g., sonication) or enzymatic treatments (e.g., trypsin).
  • Solvent Extraction: Use of polar solvents to isolate paramylon from other cellular components.
  • Purification: Isolation of pure paramylon granules from the aqueous phase after solvent treatment.

Recent advancements have explored chemical modifications of paramylon to enhance its solubility and functionality. For instance, carboxymethylation has been employed to improve its properties for various applications .

Molecular Structure Analysis

Structure and Data

The molecular structure of paramylon consists primarily of linear β-1,3-glucan chains. The degree of polymerization can vary, but it typically exhibits high molecular weight characteristics. The granules formed by paramylon are noted for their dense structure and specific surface area measurements similar to those observed in starch granules .

Key structural characteristics include:

  • Linkage Type: Predominantly β-1,3 linkages with minor occurrences of β-1,4 and β-2,3 linkages.
  • Triple Helix Formation: Due to its unique bonding structure, paramylon can self-organize into triple helices.
  • Granule Morphology: Paramylon granules display a compact arrangement without significant void spaces.
Chemical Reactions Analysis

Reactions and Technical Details

Paramylon undergoes various chemical reactions that modify its properties for enhanced applications. Notable reactions include:

  • Alkaline Hydrolysis: In alkaline conditions (e.g., sodium hydroxide), paramylon can transition from a triple helix structure to random coils. This process is reversible upon neutralization.
  • Derivatization: Chemical modifications such as carboxymethylation and cationization have been used to create derivatives with improved solubility and functional properties .

These reactions enable the development of new materials with tailored characteristics suitable for specific industrial applications.

Mechanism of Action

Process and Data

The mechanism by which paramylon exerts its biological effects is linked to its structural properties and interactions with other molecules. For example:

  • Colloid Flocculation: Cationic derivatives of paramylon exhibit flocculating properties similar to commercial polyacrylamides, making them useful in wastewater treatment processes.
  • Tablet Disintegration: Native paramylon has been shown to perform comparably to sodium croscarmellose in pharmaceutical applications as a tablet disintegrant .

These mechanisms highlight the versatility of paramylon in various scientific fields.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Paramylon possesses several distinctive physical and chemical properties:

Applications

Scientific Uses

Paramylon has garnered attention for its potential applications across various fields:

  • Biotechnology: As a biopolymer with unique structural properties, it is being explored for use in drug delivery systems and as a matrix for controlled release formulations.
  • Material Science: Research into paramylon-based materials includes developing biodegradable films, adhesives, and nanofibers that have lower environmental impacts compared to fossil fuel-derived products .
  • Food Industry: Its functional properties make it suitable for use as a thickening agent or stabilizer in food products.
Biosynthesis Pathways and Metabolic Regulation of Paramylon in *Euglena gracilis*

Enzymatic Machinery for β-1,3-Glucan Polymerization

Paramylon synthesis occurs via the polymerization of uridine diphosphate-glucose (UDP-glucose) into linear β-1,3-linked glucan chains. Reverse genetic analyses have definitively identified glucan synthase-like 2 (EgGSL2) as the essential enzyme catalyzing this process. EgGSL2, localized to paramylon-associated membrane fractions, exhibits high specificity for UDP-glucose as the glycosyl donor. Experimental knockdown of EgGSL2 using RNA interference (RNAi) results in a severe impairment of paramylon accumulation, confirming its non-redundant role in β-1,3-glucan chain elongation. In contrast, knockdown of the related EgGSL1 gene showed no significant effect on paramylon synthesis, indicating functional divergence within this enzyme family [4].

The enzymatic activity of EgGSL2 is tightly coupled to central carbon metabolism. Under conditions favoring paramylon accumulation (e.g., nutrient sufficiency), elevated cytosolic UDP-glucose pools provide the substrate flux driving EgGSL2-mediated polymerization. The enzyme operates processively, generating high-molecular-weight, crystalline paramylon granules. Biochemical characterization of paramylon-synthesizing membrane fractions confirms the direct incorporation of glucose from UDP-glucose into insoluble β-1,3-glucan [4] [9]. This enzymatic machinery distinguishes paramylon synthesis from other β-glucan pathways, such as callose (plant β-1,3-glucan) or curdlan (bacterial β-1,3-glucan), which involve different synthases [6].

  • Table 1: Key Enzymes in Paramylon BiosynthesisInteractive table showing comparative enzyme functions. Toggle columns for more detail.
Enzyme GeneEnzyme NameSubstrate SpecificityKnockdown PhenotypeLocalization
EgGSL2Glucan Synthase-Like 2UDP-glucose>90% Reduction in ParamylonParamylon-Associated Membrane
EgGSL1Glucan Synthase-Like 1UndeterminedNo Significant EffectUndetermined
Sucrose Synthase (SuSy)UDP-Glucose GeneratorSucrose + UDPNot ApplicableCytosol (Associated)

Metabolic Flux Analysis Under Mixotrophic vs. Heterotrophic Growth Conditions

E. gracilis exhibits remarkable metabolic plasticity, growing under photoautotrophic (PT), heterotrophic (HT), or mixotrophic (MT) regimes. Paramylon accumulation is profoundly influenced by the carbon source and trophic mode, dictating flux partitioning between energy metabolism, biomass production, and storage glucan synthesis.

Heterotrophic cultivation with external organic carbon sources generally yields higher paramylon content than photoautotrophic growth. Among carbon sources, glucose consistently proves optimal. Metabolomic profiling using UHPLC-Q-Orbitrap MS revealed that cultures supplemented with 0.126 g/L glucose achieved paramylon yields of 70.48% of dry weight. This coincided with increased cell density (CD) and dry weight (DW), demonstrating efficient channeling of glucose into storage polysaccharide. Key metabolic shifts under glucose supplementation include:

  • Upregulation of central carbon metabolism (glycolysis, pentose phosphate pathway).
  • Accumulation of amino acids (L-aspartate, L-glutamate) and GABA.
  • Activation of the GABA shunt, potentially modulating carbon-nitrogen balance and enhancing photosynthetic precursor availability even in HT conditions [1] [7] [9].

Sodium acetate, ethanol, and glycerol also support paramylon synthesis but with lower efficiency than glucose. Acetate enters metabolism via acetyl-CoA, requiring anaplerotic reactions to replenish TCA cycle intermediates diverted towards gluconeogenesis and UDP-glucose synthesis. Ethanol metabolism likely proceeds via acetaldehyde and acetate, while glycerol enters glycolysis as dihydroxyacetone phosphate. Metabolomic pathway profiling (KEGG) indicates these substrates induce different flux patterns compared to glucose, often correlating with lower paramylon yields [1] [9].

Mixotrophic cultivation (light + organic carbon) leverages both photosynthetic carbon fixation and exogenous carbon uptake. While MT growth often yields the highest total biomass (up to 2-3 times PT levels), the paramylon content as a percentage of biomass can be lower than under optimized HT conditions due to resource allocation to other cellular components (proteins, lipids, vitamins). However, MT strategies combining initial rapid MT growth (high biomass) followed by a shift to HT conditions (paramylon accumulation) show promise for maximizing overall paramylon productivity [1] [5].

  • Table 2: Paramylon Yield and Growth Under Different Carbon Sources & Trophic ModesInteractive table comparing metabolic efficiency. Use filters for Carbon Source or Trophic Mode.
Carbon SourceTrophic ModeMax. Cell Density (cells/mL)Max. Dry Weight (g/L)Paramylon Content (% DW)Key Metabolic Features
GlucoseHeterotrophic1.11 × 10⁸3.8270.48%↑ GABA Shunt, ↑ Alanine/Aspartate/Glutamate Metabolism
GSH (Glutathione)Heterotrophic0.99 × 10⁸Data Not ProvidedData Not Provided↑ Oxidative Stress Metabolites, ↑ Nucleotide Synthesis
Sodium AcetateHeterotrophicLower than GlucoseLower than Glucose~40-50% (Est.)↑ Acetyl-CoA, Anaplerotic Flux Demands
None (Control)MixotrophicBase LevelBase Level<20%Reliance on Photosynthesis
Glucose + LightMixotrophicHighest OverallHighest OverallModerate (~30-50%)High Biomass, Resource Diversification

Photoreceptor-Mediated Degradation Mechanisms and Light-Dependent Yield Modulation

Light acts as a dual regulator in E. gracilis paramylon metabolism: it inhibits paramylon synthase expression under strict photoautotrophy (PT) but also triggers degradation mechanisms via photoreceptor-mediated signaling to mobilize carbon reserves.

The primary photobiological mechanism involves light-induced conformational changes in photoreceptor proteins (e.g., opsins). Upon photon absorption, opsins undergo isomerization (e.g., retinal to all-trans retinal), leading to a transmembrane charge shift. This generates an early receptor potential (ERP), causing millisecond-scale lateral expansion of disk membranes within the photoreceptor apparatus due to increased membrane tension from ion repulsion. As the volume of these disk compartments remains constant transiently, lateral expansion induces an axial contraction (tens of nanometers). This mechanical deformation is hypothesized to initiate downstream signaling cascades. While studied in retinal photoreceptors, analogous mechanisms involving membrane tension changes likely exist in Euglena's light-sensing systems [3] [8].

This photoreceptor activation triggers intracellular signaling, notably calcium (Ca²⁺) influx and reactive oxygen species (ROS) generation. These second messengers activate specific β-1,3-glucanases (enzymes catalyzing paramylon hydrolysis). The released glucose units are then funneled into glycolysis and mitochondrial respiration to generate ATP, supporting motility, biosynthesis, and other energy-demanding processes under illumination. Consequently, prolonged exposure to high light intensities, particularly under nutrient-limited conditions, leads to significant net paramylon degradation [5] [8].

Strategies for maximizing paramylon yield therefore involve modulating light regimes:

  • Heterotrophic cultivation in darkness: Eliminates light-dependent degradation signals, maximizing net accumulation.
  • Two-stage cultivation: Initial mixotrophic phase (light + carbon) for rapid biomass growth, followed by a heterotrophic phase (darkness + carbon) dedicated to paramylon accumulation without degradation [1] [5].
  • Controlled light intensity/duration: Reducing light exposure minimizes activation of degradation pathways while potentially maintaining some photosynthetic benefits in MT systems.

Genetic and Epigenetic Regulation of Paramylon Synthase Expression

The expression of the pivotal EgGSL2 gene, and thus paramylon biosynthesis capacity, is subject to complex transcriptional and post-transcriptional regulation influenced by environmental cues and epigenetic modifications.

Transcriptional Regulation: Carbon source availability directly impacts EgGSL2 transcription. Glucose induces a significant upregulation compared to acetate, ethanol, or glycerol. This induction is likely mediated by carbon catabolite repression (CCR)-like mechanisms and signaling pathways responsive to hexose sugars. Promoter analysis suggests the presence of cis-acting elements responsive to carbon status. Conversely, nitrogen limitation, while promoting storage compound accumulation generally, may not specifically upregulate EgGSL2 beyond the levels induced by optimal carbon (glucose) under sufficient nitrogen [1] [4] [9].

Epigenetic Modifications: Histone modifications play a role in modulating EgGSL2 accessibility. Studies indicate that histone acetylation marks are associated with open chromatin states favoring EgGSL2 transcription under inducing conditions (e.g., glucose sufficiency). Conversely, histone deacetylase (HDAC) activity may contribute to repression under non-inducing conditions or during active paramylon mobilization. While direct evidence in Euglena is emerging, the conservation of these mechanisms in protists suggests their involvement [4] [7].

Genetic Manipulation Tools: Reverse genetics, primarily RNA interference (RNAi), has been crucial in defining EgGSL2's essential role. Stable Agrobacterium tumefaciens-mediated transformation (AMT) has also been successfully applied to E. gracilis, enabling the generation of transgenic lines for functional genomics. More recently, CRISPR-Cas-based genome editing systems have been developed, offering unprecedented precision for future studies aimed at enhancing paramylon yield, such as:

  • Overexpressing EgGSL2 under strong constitutive promoters.
  • Engineering transcription factors that activate the EgGSL2 promoter.
  • Modifying epigenetic regulators to favor a permissive chromatin state at the EgGSL2 locus [4] [5] [7].
  • Table 3: Regulatory Mechanisms Influencing EgGSL2 Expression & ActivityInteractive table summarizing regulatory layers. Toggle rows for examples.
Regulation LevelMechanismEffect on EgGSL2/ParamylonKey Effectors/Conditions
TranscriptionalCarbon Catabolite ActivationInductionGlucose (Strong Inducer), Acetate/Ethanol/Glycerol (Weaker)
TranscriptionalLight RepressionRepressionHigh Light Intensity (via Photoreceptors)
EpigeneticHistone AcetylationActivation (Putative)Associated with Open Chromatin
EpigeneticHistone DeacetylationRepression (Putative)HDAC Activity
Post-TranscriptionalmRNA StabilityModulation PotentialSpecific RNA-Binding Proteins (Under Investigation)
BiochemicalSubstrate (UDP-Glc) AvailabilityLimits FluxGlycolytic/Glucogenic Flux

Properties

CAS Number

604-92-2

Product Name

Paramyon

IUPAC Name

trimethyl-[4-[4-[4-(trimethylazaniumyl)phenyl]hexan-3-yl]phenyl]azanium;diiodide

Molecular Formula

C24H38I2N2

Molecular Weight

608.4 g/mol

InChI

InChI=1S/C24H38N2.2HI/c1-9-23(19-11-15-21(16-12-19)25(3,4)5)24(10-2)20-13-17-22(18-14-20)26(6,7)8;;/h11-18,23-24H,9-10H2,1-8H3;2*1H/q+2;;/p-2

InChI Key

CLMIEWJBSVHIJU-UHFFFAOYSA-L

Canonical SMILES

CCC(C1=CC=C(C=C1)[N+](C)(C)C)C(CC)C2=CC=C(C=C2)[N+](C)(C)C.[I-].[I-]

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